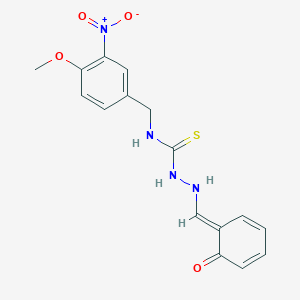
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione, also known as DMPD, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DMPD is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione is not well understood, but it is thought to involve the reaction of the nitro group with ROS to produce a fluorescent signal. It has also been suggested that 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione may act as an antioxidant, helping to scavenge ROS and protect cells from oxidative damage.
Biochemical and Physiological Effects
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to protect cells from oxidative stress-induced cell death, and to reduce inflammation in animal models of disease. It has also been shown to have anti-tumor activity in some cancer cell lines, although the mechanism of this effect is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione in scientific research is its ability to detect ROS with high sensitivity and specificity. It is also relatively easy to synthesize in large quantities, making it a cost-effective tool for researchers. However, one limitation of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione is its potential toxicity, which may limit its use in certain experimental systems.
Direcciones Futuras
There are many potential future directions for research involving 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione. One area of interest is the development of new fluorescent probes based on the 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione scaffold, which could be used to detect other reactive species in addition to ROS. Another potential direction is the development of new 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione derivatives with improved properties, such as increased stability or reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione and its potential applications in various areas of scientific research.
Métodos De Síntesis
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 2,4-dioxo-5-methylpyrimidine with nitroethane in the presence of a base, followed by a reduction step to yield the final product. This synthesis method has been well-established in the literature and has been used to produce 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione in large quantities for research purposes.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been studied extensively for its potential use in a range of scientific research applications. One area of interest has been its use as a fluorescent probe for the detection of reactive oxygen species (ROS). 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been shown to react with ROS and produce a fluorescent signal, making it a valuable tool for researchers studying oxidative stress and related processes.
Propiedades
Número CAS |
175795-35-4 |
|---|---|
Nombre del producto |
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione |
Fórmula molecular |
C8H11N3O4 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
1,3-dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O4/c1-5(11(14)15)6-4-7(12)10(3)8(13)9(6)2/h4-5H,1-3H3 |
Clave InChI |
ODYNGVFDPCHBJC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=O)N(C(=O)N1C)C)[N+](=O)[O-] |
SMILES canónico |
CC(C1=CC(=O)N(C(=O)N1C)C)[N+](=O)[O-] |
Sinónimos |
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-6-(1-nitroethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




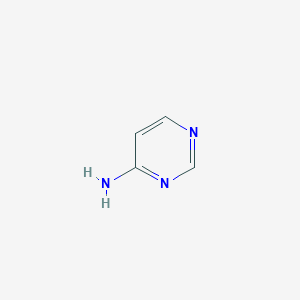

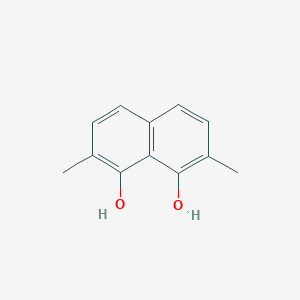
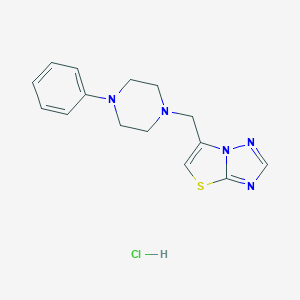

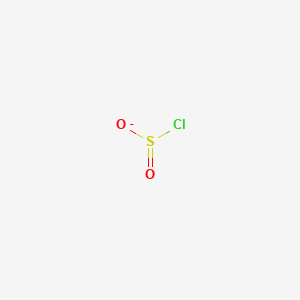
![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)

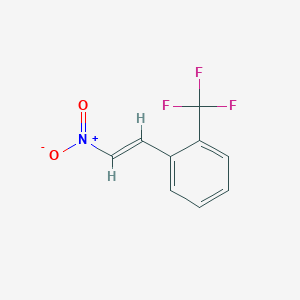
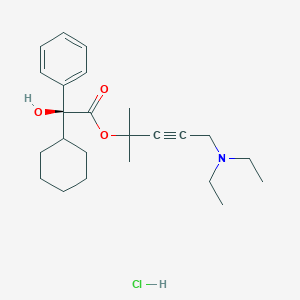

![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
